3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a methoxybenzyl group and a thia-diazaspiro core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common method includes the condensation of 3-methoxybenzylamine with a suitable thia-diazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Similar core structure but lacks the methoxybenzyl group.
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar structure with a different substitution pattern.
Uniqueness
The presence of the methoxybenzyl group in 3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[44]nonane-2,4-dione imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C14H16N2O3S/c1-19-11-4-2-3-10(7-11)8-16-12(17)14(15-13(16)18)5-6-20-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,15,18) |
InChI Key |
UEDXTWHMTZDPDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3(CCSC3)NC2=O |
Origin of Product |
United States |
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